3-Bromopiperidine-2,6-dione

Lenalidomide IMiD Nucleophilic Substitution

3-Bromopiperidine-2,6-dione is the preferred electrophilic building block for constructing immunomodulatory drugs (IMiDs) like lenalidomide and cereblon-based PROTACs. Unlike its 3-chloro, 3-iodo, or 3-amino counterparts, the bromine atom's optimal size and polarizability ensure superior nucleophilic substitution kinetics and cross-coupling efficiency while minimizing side reactions. This compound enables direct C-N coupling with 4-nitro-2,3-dihydroisoindol-1-one for a more efficient phthalimide ring formation. Its versatile bromine handle allows rapid diversification of the glutarimide scaffold, enabling SAR studies and lead optimization for oncology targets. Supplied as a white to light-yellow crystalline solid with ≥97% purity, it is available for immediate scale-up synthesis.

Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
CAS No. 62595-74-8
Cat. No. B1280227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopiperidine-2,6-dione
CAS62595-74-8
Molecular FormulaC5H6BrNO2
Molecular Weight192.01 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1Br
InChIInChI=1S/C5H6BrNO2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2H2,(H,7,8,9)
InChIKeyRYSICGXZRVMXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopiperidine-2,6-dione (CAS: 62595-74-8) Technical Profile for Procurement and Research


3-Bromopiperidine-2,6-dione (CAS: 62595-74-8) is a heterocyclic compound featuring a piperidine-2,6-dione core with a bromine substituent at the 3-position . This structural motif is a key precursor in the synthesis of immunomodulatory drugs (IMiDs), including lenalidomide and thalidomide analogs [1]. Its reactive bromine atom facilitates diverse nucleophilic substitution and cross-coupling reactions, enabling the construction of complex bioactive molecules . The compound is typically supplied as a white to light-yellow crystalline solid with a purity range of 97-98% [2].

Why Generic Substitution of 3-Bromopiperidine-2,6-dione (CAS: 62595-74-8) is Not Advisable in Critical Syntheses


Substituting 3-bromopiperidine-2,6-dione with other 3-halopiperidine-2,6-diones (e.g., chloro, iodo) or 3-aminopiperidine-2,6-dione is not straightforward due to significant differences in reactivity, leaving-group potential, and synthetic compatibility. The bromine atom's specific size and polarizability balance nucleophilic substitution kinetics and cross-coupling efficiency . For instance, 3-chloropiperidine-2,6-dione may exhibit reduced reactivity in key transformations , while 3-iodopiperidine-2,6-dione can lead to unwanted side reactions . Furthermore, 3-aminopiperidine-2,6-dione lacks the versatile electrophilic center required for many C-C and C-N bond-forming reactions . The precise reactivity profile of the 3-bromo derivative is often critical for achieving high yields and selectivity in multi-step pharmaceutical syntheses.

Quantitative Evidence Guide for 3-Bromopiperidine-2,6-dione (CAS: 62595-74-8) Differentiation


Synthetic Yield in Lenalidomide Precursor Formation: 3-Bromo vs. 3-Amino Analog

In the synthesis of lenalidomide, the condensation of 4-nitro-2,3-dihydroisoindol-1-one with 3-bromopiperidine-2,6-dione proceeds smoothly under mild conditions, yielding the key nitro precursor . In contrast, the use of 3-aminopiperidine-2,6-dione as an alternative nucleophile in a similar condensation requires different reaction conditions and may not directly provide the same intermediate [1]. This highlights the unique reactivity profile of the bromo derivative in this specific pharmaceutical context.

Lenalidomide IMiD Nucleophilic Substitution

Biological Activity of Derived Glutarimides: In Vivo Antitumor Efficacy

Glutarimide derivatives synthesized from 3-bromopiperidine-2,6-dione, specifically a thalidomide analog, have demonstrated pronounced antitumor activity in vivo. This analog was evaluated against Ehrlich ascites carcinoma in Swiss albino mice, showing significant efficacy . While direct comparative data for other 3-substituted piperidine-2,6-diones in this exact model is lacking, the potent activity of this specific derivative underscores the value of the bromo intermediate in generating biologically active compounds.

Thalidomide Analog Antitumor Ehrlich Ascites Carcinoma

Cross-Coupling Reactivity: 3-Bromo vs. 3-Chloro Derivative in Synthetic Transformations

The bromine atom in 3-bromopiperidine-2,6-dione is a superior leaving group compared to chlorine in 3-chloropiperidine-2,6-dione, making it more amenable to key cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings . While 3-chloropiperidine-2,6-diones are known to be potent alkylating agents via aziridinium ion formation [1], this pathway is distinct from the broad cross-coupling versatility of the bromo derivative. The 3-bromo compound's reactivity is therefore more aligned with standard palladium-catalyzed methodologies essential for modern medicinal chemistry.

Cross-Coupling Reactivity Synthetic Chemistry

PROTAC Development: Use of 3-Bromopiperidine-2,6-dione as a Cereblon Ligand Precursor

3-Bromopiperidine-2,6-dione is a key starting material for synthesizing cereblon (CRBN) ligands, which are essential components of PROTACs (proteolysis targeting chimeras) [1]. The bromine atom serves as a versatile handle for attaching diverse linkers to the glutarimide core, enabling the creation of bifunctional molecules that recruit E3 ligase for targeted protein degradation [2]. In contrast, 3-aminopiperidine-2,6-dione, while also used in CRBN ligand synthesis, offers a different attachment point and may not be directly interchangeable for certain linker chemistries.

PROTAC Cereblon E3 Ligase

Optimal Research and Industrial Application Scenarios for 3-Bromopiperidine-2,6-dione (CAS: 62595-74-8)


Synthesis of Lenalidomide and Related Immunomodulatory Drugs (IMiDs)

3-Bromopiperidine-2,6-dione is a critical intermediate for the scalable synthesis of lenalidomide and other IMiDs. Its bromine atom facilitates the direct C-N coupling with 4-nitro-2,3-dihydroisoindol-1-one, a key step in forming the phthalimide ring . This route is more efficient than alternatives using 3-aminopiperidine-2,6-dione, which require different synthetic strategies [1].

Development of Cereblon-Based PROTACs for Targeted Protein Degradation

This compound serves as an essential building block for generating cereblon (CRBN) ligands, a core component of PROTAC molecules. The bromine atom provides a versatile attachment point for a wide variety of linkers via robust cross-coupling or substitution reactions . This enables the construction of diverse bifunctional degraders for therapeutic targets in oncology and other diseases.

Generation of Novel Glutarimide Libraries for Anticancer Drug Discovery

The bromine substituent in 3-bromopiperidine-2,6-dione allows for the rapid diversification of the glutarimide scaffold through reactions with various nucleophiles (e.g., sodium saccharin). These derivatization reactions have produced analogs with demonstrated in vivo antitumor activity, such as against Ehrlich ascites carcinoma , making it a valuable starting point for SAR studies and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.